1-Phenylbut-3-yn-1-ol
Overview
Description
1-Phenylbut-3-yn-1-ol is an organic compound with the molecular formula C10H10O. It is a member of the class of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a phenyl group attached to a butynol chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Phenylbut-3-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reduced to yield this compound. Another method involves the use of propargyl bromide and benzaldehyde in the presence of a base, followed by reduction .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to increase yield and efficiency.
Chemical Reactions Analysis
1-Phenylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-Phenylbut-3-yn-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 1-Phenylbut-3-yn-1-amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions include 1-Phenylbut-3-yn-1-one, 1-Phenylbut-3-yn-1-amine, and various substituted derivatives.
Scientific Research Applications
1-Phenylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and other organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It has potential applications in the development of new drugs and therapeutic agents. Its derivatives are being investigated for their biological activity and potential medicinal properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenylbut-3-yn-1-ol involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1-Phenylbut-3-yn-1-ol can be compared with other similar compounds, such as:
1-Phenylbut-2-yn-1-ol: This compound has a similar structure but with the triple bond located at a different position in the carbon chain.
1-Phenylprop-2-yn-1-ol: This compound has one less carbon atom in the chain, making it a shorter homolog.
1-Phenylbut-3-yn-2-ol: This compound has the hydroxyl group attached to a different carbon atom in the chain.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of reactions it can undergo. Its position of the triple bond and hydroxyl group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-phenylbut-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10-11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUZTCYOCCUTDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452023 | |
Record name | 1-phenylbut-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-36-8 | |
Record name | 1-phenylbut-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbut-3-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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